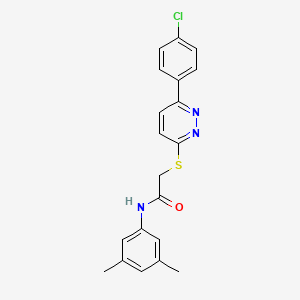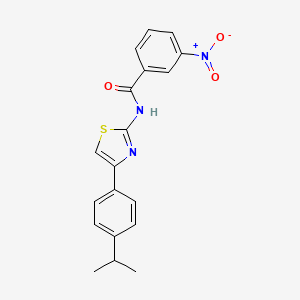
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" is a bioactive molecule that is structurally related to several compounds studied for their physicochemical properties and biological activities. Although the exact compound is not directly studied in the provided papers, the related compounds offer insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including coupling reactions and isomerization processes. For instance, the synthesis of "Chloro - 4 - Nitrobenzeneazo) - 6 - Isopropy1phenol" involves a coupling reaction of 2-chloro-4-nitroaniline with o-isopropylphenol . Similarly, the synthesis of "N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide" was achieved, and its structure was confirmed by single-crystal X-ray diffractometry . These methods could potentially be adapted for the synthesis of "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of "N-[(Z)-1-oxo-1-phenyl-3-phenylprop-2-en-2-yl]-4-nitrobenzamide" was confirmed, providing insights into the regiospecific rearrangement mechanism . The crystal structure of another related compound was also determined, revealing the orientation of carbonyl and thiocarbonyl moieties . These studies suggest that the molecular structure of "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions involving related compounds include isomerization and coupling reactions, which are key in the synthesis of these molecules. The isomerization of N-acyl-2-benzoyl-3-phenylaziridines to corresponding N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide is one such reaction . The dissociation constant and color reaction with metallic ions of a synthesized compound were also studied, indicating the potential for chemical reactivity analysis of the compound .
Physical and Chemical Properties Analysis
The physicochemical properties of related compounds have been extensively studied. For example, the saturated vapor pressure, solubility, and distribution coefficients of "N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide" were measured, and the thermodynamic functions of sublimation and transfer were investigated . These properties are crucial for understanding the behavior of the compound in various environments and could be indicative of the properties of "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide."
Aplicaciones Científicas De Investigación
Quality Control and Anticonvulsant Activity
One study focuses on the development of quality control methods for promising anticonvulsants derived from 1,3,4-thiadiazole, demonstrating significant anticonvulsive activity. Although the specific compound differs, the methodology for quality control, including identification, determination of impurities, and quantitative determination, could be applicable to "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" for its potential use in medicinal applications (Sych et al., 2018).
Antibacterial Activity and ADME Prediction
Research on sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, evaluated their antibacterial activity against S. aureus and E. coli. This study also includes in silico ADME predictions to determine biological behavior, offering a framework for investigating the antibacterial potential and pharmacokinetic properties of "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" (Rafiee Pour et al., 2019).
PET Ligand Development for Imaging
A study on the development of a PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) could provide insight into the use of thiazole derivatives in diagnostic imaging. The radiosynthesis and preliminary evaluation of a related compound could inform similar applications for "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" in neurology and oncology imaging (Yamasaki et al., 2011).
Physico-Chemical Studies and Drug Formulation
A physico-chemical study of a bioactive compound closely related to "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" involves measuring its saturated vapor pressure, solubility in various solvents, and distribution coefficients. These properties are crucial for drug formulation and delivery system design (Ol’khovich et al., 2017).
Antiviral Agents Development
Thiazolides, as novel antiviral agents, show promise against hepatitis B virus replication. The synthesis and activity evaluation of a broad range of thiazolides, including their ADME properties, suggests a potential pathway for the development of antiviral treatments using thiazole derivatives (Stachulski et al., 2011).
Propiedades
IUPAC Name |
3-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12(2)13-6-8-14(9-7-13)17-11-26-19(20-17)21-18(23)15-4-3-5-16(10-15)22(24)25/h3-12H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAXGPQWBHRIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
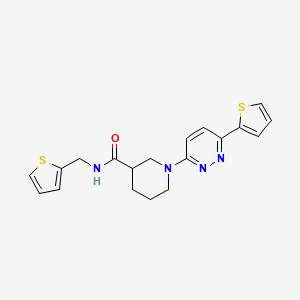
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
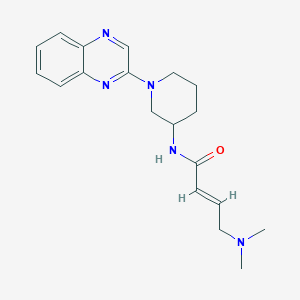
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
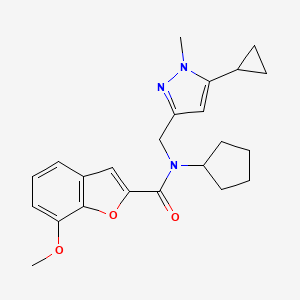
![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)
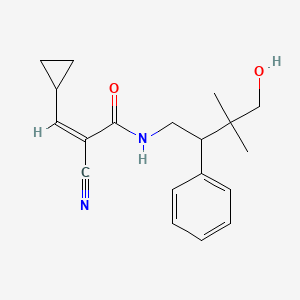
![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)
